A Technical Guide to 7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-ol: Synthesis, Properties, and Potential Applications
A Technical Guide to 7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-ol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 7-chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-ol, a fluorinated quinoline derivative with potential applications in medicinal chemistry and materials science. This document details its chemical identity, a proposed synthetic route based on established methodologies, and an exploration of its potential spectroscopic characteristics, biological activities, and safety considerations.
Core Compound Identity
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IUPAC Name: 7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-ol
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CAS Number: 1150164-84-3[1]
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Molecular Formula: C₁₀H₄ClF₄NO
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Molecular Weight: 265.59 g/mol
Structural Representation
Caption: Figure 1: Chemical Structure of 7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-ol.
Physicochemical Properties
| Property | Predicted Value/Information | Justification |
| Physical State | Solid at room temperature | The rigid, planar quinoline core and potential for intermolecular hydrogen bonding suggest a solid state. |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | The hydrophobic quinoline ring and trifluoromethyl group likely dominate over the polar hydroxyl and nitrogen functionalities. |
| Melting Point | Expected to be relatively high. | Aromatic and heterocyclic compounds with multiple substituents often have high melting points due to strong intermolecular forces. |
| pKa | The hydroxyl group is expected to be weakly acidic. | The electron-withdrawing trifluoromethyl and halogen groups will increase the acidity of the 4-hydroxyl group compared to unsubstituted quinolin-4-ol. |
Synthesis and Purification
A plausible and widely used method for the synthesis of 4-hydroxyquinolines is the Gould-Jacobs reaction.[2] This reaction involves the condensation of a substituted aniline with a β-ketoester, followed by thermal cyclization.
Proposed Synthetic Pathway: Gould-Jacobs Reaction
The synthesis of 7-chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-ol can be envisioned starting from 2-chloro-3-fluoroaniline and ethyl 4,4,4-trifluoroacetoacetate.
Caption: Figure 2: Proposed Synthesis via the Gould-Jacobs Reaction.
Experimental Protocol (Representative)
It is important to note that the following is a representative protocol based on the general Gould-Jacobs reaction and has not been optimized for this specific compound.
Step 1: Condensation
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In a round-bottom flask, combine equimolar amounts of 2-chloro-3-fluoroaniline and ethyl 4,4,4-trifluoroacetoacetate.
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Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the disappearance of the starting materials and the formation of the intermediate enamine.
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Remove the ethanol byproduct under reduced pressure.
Step 2: Thermal Cyclization
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The crude enamine intermediate is added to a high-boiling point solvent such as Dowtherm A.
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The mixture is heated to approximately 250 °C for 30-60 minutes. This high temperature is necessary to induce the intramolecular cyclization.[3]
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Upon cooling, the product, 7-chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-ol, is expected to precipitate from the solution.
Step 3: Purification
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The precipitated solid is collected by filtration and washed with a suitable solvent (e.g., hexane or ether) to remove the high-boiling point solvent.
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Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol or an ethanol/water mixture. The purity of the final product should be assessed by techniques like High-Performance Liquid Chromatography (HPLC) and melting point determination.
Spectroscopic Analysis (Predicted)
The following are predicted spectroscopic characteristics based on the structure of the target compound and data from analogous molecules.
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons on the quinoline ring are expected to appear in the downfield region (δ 7.0-8.5 ppm). The hydroxyl proton may appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration. |
| ¹³C NMR | Aromatic carbons will be observed in the δ 110-150 ppm range. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon attached to the hydroxyl group is also expected in the downfield region. |
| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group is expected. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic C=C and C=N stretching vibrations of the quinoline ring are expected in the 1500-1650 cm⁻¹ region. Strong C-F stretching bands will be present, typically around 1100-1300 cm⁻¹. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (265.59). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). |
Applications in Drug Discovery
Quinoline derivatives are a well-established class of compounds with a broad range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[4] The introduction of fluorine and trifluoromethyl groups can significantly enhance the therapeutic potential of organic molecules.[5]
Potential Biological Activities
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Anticancer Activity: Many trifluoromethyl-substituted quinolines have demonstrated potent cytotoxic effects against various cancer cell lines.[6][7] The mechanism of action for some of these compounds involves the intercalation into DNA, leading to apoptosis.[6]
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Antimalarial Activity: The quinoline scaffold is the basis for several antimalarial drugs, such as chloroquine. Novel fluorinated quinoline derivatives are being investigated as potential agents to combat drug-resistant strains of malaria.[8]
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Enzyme Inhibition: The electron-withdrawing nature of the substituents on this molecule may allow it to act as an inhibitor for various enzymes, a common mechanism for many therapeutic agents.
The specific biological activity of 7-chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-ol has not been reported, but its structural features make it a compelling candidate for screening in these and other therapeutic areas.
Safety and Handling
Note: A specific Safety Data Sheet (SDS) for 7-chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-ol is not publicly available. The following recommendations are based on the safety profiles of structurally related compounds.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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First Aid:
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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If inhaled: Move the person to fresh air and keep them comfortable for breathing.
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If swallowed: Rinse mouth. Do NOT induce vomiting.
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In all cases of exposure, seek medical attention.
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Conclusion
7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative with significant potential for applications in drug discovery and development. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on established chemical principles and the known properties of related compounds. The proposed synthetic route via the Gould-Jacobs reaction offers a viable method for its preparation, and its structural features suggest promising biological activities that warrant further investigation. As with any chemical substance, appropriate safety precautions should be taken during its handling and use in a research setting.
References
- Jain, S., et al. (2001). Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells. European Journal of Pharmaceutical Sciences, 12(4), 383-388.
- Supporting Information for a relevant scientific public
- Al-Warhi, T., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1840-1845.
- Kumar, A., et al. (2021). Synthesis and Antimalarial Activity of 7-Chloro-4-(4-(2-(Oxo, Hydroxyl & Fluoro-2-1(4-Phenyl)Ethyl)Piperazin-1-yl)Quinoline Derivatives. Biointerface Research in Applied Chemistry, 11(5), 13249-13261.
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
-
Synthesis of trifluoromethyl-substituted quinoline-based 1,2,3-triazole derivatives. ResearchGate. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-OL. National Center for Biotechnology Information. Retrieved from [Link]
-
General scheme of the Gould–Jacobs quinoline synthesis. ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed... ResearchGate. (n.d.). Retrieved from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
- Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2010). Revista de Chimie, 61(8), 745-749.
- Ferreira, R. J., et al. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 26(21), 6346.
- Supporting Information for Site-Specific CH Chalcogenation of Quinoxalin-2(1H)-ones. (Details not fully available).
-
1 H (a) and 13 C (b) NMR spectra of... ResearchGate. (n.d.). Retrieved from [Link]
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). The Journal of Organic Chemistry, 86(19), 13402–13419.
- Synthesis of derivatives of 7,8-dimethylquinolines as potential antimicrobial and antifungal agents. (2013). Indian Journal of Heterocyclic Chemistry, 22(3), 259-266.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2023). RSC Medicinal Chemistry, 14(10), 1845-1864.
- Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (2021). Bioscience, Biotechnology, and Biochemistry, 85(9), 2003-2011.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2015). Transactions on Science and Technology, 2(2), 119-130.
- Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). Mini-Reviews in Medicinal Chemistry.
-
Quinoline. NIST WebBook. (n.d.). Retrieved from [Link]
-
4-Chloro-7-(trifluoromethyl)quinoline. NIST WebBook. (n.d.). Retrieved from [Link]
-
4-Chloro-8-(trifluoromethyl)quinoline. CAS Common Chemistry. (n.d.). Retrieved from [Link]
-
Quinoline, 7-chloro-2-methyl-. NIST WebBook. (n.d.). Retrieved from [Link]
Sources
- 1. 7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-OL | C10H4ClF4NO | CID 43667969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. ablelab.eu [ablelab.eu]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]

